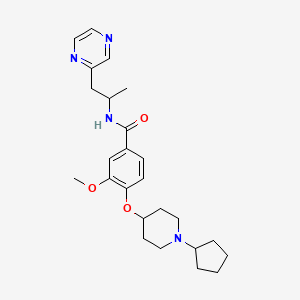![molecular formula C12H20N2OS B6029906 [3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol](/img/structure/B6029906.png)
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol: is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with a methylbutyl group, a prop-2-enylsulfanyl group, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol typically involves multi-step organic reactions. One common approach is the alkylation of an imidazole derivative with a 3-methylbutyl halide, followed by the introduction of a prop-2-enylsulfanyl group through a thiolation reaction. The final step involves the addition of a methanol group via a hydroxymethylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions often require the presence of a base and are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which [3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism. In the context of its potential anticancer activity, the compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
相似化合物的比较
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol: can be compared with other imidazole derivatives, such as:
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol, which may affect its solubility and reactivity.
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]amine: Contains an amine group, potentially altering its biological activity and chemical reactivity.
[3-(3-Methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]acetate: An ester derivative that may have different physical and chemical properties compared to the methanol derivative.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
[3-(3-methylbutyl)-2-prop-2-enylsulfanylimidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-4-7-16-12-13-8-11(9-15)14(12)6-5-10(2)3/h4,8,10,15H,1,5-7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCBENCVZCNVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CN=C1SCC=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-4-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6029828.png)
![N-(3,4-dimethoxyphenyl)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine](/img/structure/B6029833.png)



![ethyl 1-[3-(4-hydroxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B6029862.png)
![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B6029865.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[methyl(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B6029871.png)
![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide hydrochloride](/img/structure/B6029876.png)
![4-{1-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1H-imidazol-2-yl}-3-methoxyphenol](/img/structure/B6029884.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B6029892.png)
![N-(4-chlorophenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B6029898.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methoxybenzamide](/img/structure/B6029899.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)(phenyl)methyl]amino}phenyl)acetamide](/img/structure/B6029916.png)
